molecular formula C15H17BrN2O2 B10933746 5-Bromo-N'~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide

5-Bromo-N'~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide

Cat. No.: B10933746
M. Wt: 337.21 g/mol
InChI Key: YYXPPWXJLYCCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N’~2~-tricyclo[3311~3,7~]dec-2-yliden-2-furohydrazide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide typically involves multiple steps, starting with the preparation of the tricyclic core structure. The tricyclic core can be synthesized through a series of cyclization reactions, followed by bromination to introduce the bromine atom at the desired position. The final step involves the formation of the furohydrazide moiety through a condensation reaction with appropriate reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N’~2~-tricyclo[3.3.1.1~3,7~]dec-2-yliden-2-furohydrazide is unique due to its specific combination of a brominated tricyclic core and a furohydrazide moiety.

Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

N-(2-adamantylideneamino)-5-bromofuran-2-carboxamide

InChI

InChI=1S/C15H17BrN2O2/c16-13-2-1-12(20-13)15(19)18-17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11H,3-7H2,(H,18,19)

InChI Key

YYXPPWXJLYCCCK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(O4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.